molecular formula C11H11F3O B7882487 [2-(3-Trifluoromethyl-phenyl)-cyclopropyl]-methanol

[2-(3-Trifluoromethyl-phenyl)-cyclopropyl]-methanol

Cat. No. B7882487
M. Wt: 216.20 g/mol
InChI Key: CUHAGPDZUGMJIR-UHFFFAOYSA-N
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Description

[2-(3-Trifluoromethyl-phenyl)-cyclopropyl]-methanol is a useful research compound. Its molecular formula is C11H11F3O and its molecular weight is 216.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(3-Trifluoromethyl-phenyl)-cyclopropyl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(3-Trifluoromethyl-phenyl)-cyclopropyl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrosynthesis Applications : Furuta and Fuchigami (1998) investigated the anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol, which is related to the structure of [2-(3-Trifluoromethyl-phenyl)-cyclopropyl]-methanol. Their work demonstrates the potential of electrosynthesis methods in the modification of such compounds, which can be used in the synthesis of other chemicals (Furuta & Fuchigami, 1998).

  • Synthesis of Halohydrofurans : Mothe et al. (2011) described a method for preparing 3-halohydrofurans using cyclopropyl methanols, similar to [2-(3-Trifluoromethyl-phenyl)-cyclopropyl]-methanol. Their approach, involving Brønsted acid-catalyzed hydroxylation/halocyclization, shows the compound's potential in synthesizing structurally complex and functionally diverse molecules (Mothe et al., 2011).

  • Fluorinated Ketone Synthesis : Konik et al. (2017) used tertiary cyclopropanols, which are structurally related to [2-(3-Trifluoromethyl-phenyl)-cyclopropyl]-methanol, for synthesizing distally fluorinated ketones. Their study shows the application of these compounds in generating fluorinated ketones, a valuable class of compounds in medicinal chemistry (Konik et al., 2017).

  • Catalysis in Cycloaddition Reactions : Ozcubukcu et al. (2009) reported the development of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand for catalyzing the Huisgen 1,3-dipolar cycloaddition. While not the same, this research indicates the potential of similar cyclopropyl methanols in catalysis and synthetic chemistry applications (Ozcubukcu et al., 2009).

  • Antitubercular Activities : Bisht et al. (2010) synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones and reduced them to methanols, assessing their antitubercular activity. This suggests the possible pharmaceutical applications of cyclopropyl methanol derivatives in treating tuberculosis (Bisht et al., 2010).

properties

IUPAC Name

[2-[3-(trifluoromethyl)phenyl]cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h1-4,8,10,15H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHAGPDZUGMJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC(=CC=C2)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Trifluoromethyl-phenyl)-cyclopropyl]-methanol

Synthesis routes and methods

Procedure details

2-(3-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid ethyl ester (prepared as per literature procedure) (0.70 g, 2.7 mmol) in THF (5 ml) was added to a solution of lithium aluminium hydride (0.123 g, 3.25 mmol) in THF (5 ml) at 0° C. over a period of 10 min. and stirred further at 20-25° C. for 2 hours. The reaction mixture was diluted with THF (15 ml) and quenched with 10% NaOH solution (5 ml) and water (10 ml). The aqueous layer was extracted with ethyl acetate, washed with saturated brine solution and dried over Na2SO4. The organic layer was evaporated to afford [2-(3-trifluoromethyl-phenyl)-cyclopropyl]-methanol as a colorless oil (0.54 g, 92%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.123 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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